7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Descripción
Propiedades
IUPAC Name |
7-ethyl-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-15-13(2)21-20-24(18(15)26)11-14(12-29-20)17(25)22-6-8-23(9-7-22)19(27)16-5-4-10-28-16/h4-5,10,14H,3,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIFOPCHODTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimidothiazine vs. Pyridopyrimidinones
The pyrimidothiazine core in the target compound differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ), which lack the sulfur atom and exhibit a pyridine ring instead. This substitution may alter electronic properties and bioavailability. For instance, sulfur in the thiazine ring could enhance π-stacking interactions, while pyridopyrimidinones might offer better solubility due to their oxygen-rich core .
Thiazolo[5,4-d]pyrimidine Derivatives
Compounds like those in feature a thiazolo-pyrimidine core with piperazine or piperidine tails. While structurally distinct from the target compound, these analogs demonstrate the importance of the piperazine moiety in modulating bioactivity, particularly in kinase inhibition .
Piperazine Substituent Modifications
The target compound’s piperazine group is substituted with a furan-2-carbonyl unit, whereas analogs like 7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one () replace furan with a pyridin-2-yl group. Key differences include:
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound’s similarity to known bioactive molecules can be quantified. For example:
- Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting structural analogs of the target compound might share epigenetic regulatory activity .
- Molecular fingerprint comparisons () could prioritize kinase inhibitors with shared substructures, such as the piperazine-carbonyl group .
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
While explicit data for the target compound is unavailable, trends from analogs suggest:
Note: Values are extrapolated from similar compounds in –4.
Q & A
Advanced Question
- Molecular Dynamics (MD) : Simulate solubility and logP using software like Schrödinger’s Desmond .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability and toxicity .
How can reaction scalability be addressed without compromising purity?
Advanced Question
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for large-scale piperazine coupling .
- In-Line Monitoring : PAT (Process Analytical Technology) tools (e.g., FTIR probes) track reaction progress in real time .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .
What are the challenges in synthesizing enantiomerically pure forms of this compound?
Advanced Question
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Crystallization-Induced Diastereomerism : Convert racemates to diastereomeric salts with chiral acids (e.g., tartaric acid) .
How can researchers validate the compound’s stability under varying storage conditions?
Advanced Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
